
(R)-Ketoprofen
Vue d'ensemble
Description
(R)-Ketoprofen, the R-enantiomer of ketoprofen (C₁₆H₁₄O₃), is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class. It contains a chiral center at the α-carbon adjacent to the carboxyl group, resulting in two enantiomers: the pharmacologically active S(+)-enantiomer and the less active R(-)-enantiomer . Ketoprofen is widely used for its analgesic, anti-inflammatory, and antipyretic properties, with rapid absorption, efficient blood-brain barrier penetration, and high antinociceptive activity . However, the (R)-enantiomer exhibits significantly weaker cyclooxygenase (COX) inhibition compared to its S-counterpart, as demonstrated in both cellular and preclinical models .
Méthodes De Préparation
Asymmetric Synthesis via Chiral Catalysis
Asymmetric synthesis represents a direct route to enantiomerically enriched (R)-ketoprofen by leveraging chiral catalysts to control stereochemistry during key bond-forming steps. A notable approach involves the use of pantolactone as a chiral auxiliary in the addition of alcohols to ketene intermediates derived from ketoprofen precursors .
Base-Catalyzed Diastereoselective Addition
The reaction of methyl (3-benzoylphenyl)ketene with chiral alcohols, such as R- or S-pantolactone, achieves diastereoselectivity exceeding 99% enantiomeric excess (ee) under optimized conditions . Tertiary amines, including triethylamine and DBU (1,8-diazabicycloundec-7-ene), serve dual roles as catalysts for ketene formation and stereochemical modifiers. For instance, using R-pantolactone with DBU in tetrahydrofuran at −20°C preferentially yields the (R)-configured adduct, which is subsequently hydrolyzed to this compound via mild saponification .
Key Parameters:
-
Catalyst : DBU or DIPEA (diisopropylethylamine)
-
Temperature : −20°C to 25°C
-
Solvent : Tetrahydrofuran or dichloromethane
Enzymatic Kinetic Resolution Using Lipases
Enzymatic resolution exploits the enantioselectivity of lipases to separate (R)- and (S)-ketoprofen from racemic mixtures. Candida rugosa lipase (CRL) has emerged as the most effective biocatalyst for this purpose, demonstrating an enantioselectivity factor (E ) of 185 toward the (S)-enantiomer . By halting the reaction at ∼47% conversion, the unreacted this compound is recovered with high enantiopurity.
Esterification and Hydrolysis Protocol
-
Esterification : Racemic ketoprofen is reacted with decanol in cyclohexane using CRL (20% w/w) at 40°C for 60 hours.
-
Hydrolysis : The (S)-decyl ketoprofen ester is hydrolyzed back to (S)-ketoprofen using CRL in aqueous media with Tween 80 as a surfactant.
Advantages:
-
Sustainability : Eliminates halogenated solvents.
-
Recyclability : The (R)-enantiomer is racemized and reused, minimizing waste .
Diastereomeric Salt Crystallization
Diastereomeric salt formation with chiral amines enables the physical separation of this compound. For example, reacting racemic ketoprofen with (1R,2S)-(−)-ephedrine in ethanol yields diastereomeric salts with distinct solubilities. Sequential recrystallization enriches the (R)-enantiomer, though this method is less efficient (ee: 80–90%) compared to enzymatic or asymmetric approaches .
Racemization and Recycling of this compound
To improve the atom economy of resolution processes, the undesired (R)-enantiomer is often racemized and reintroduced into the synthesis pipeline.
Base-Catalyzed Racemization
Heating this compound in 0.1 M NaOH at 90°C for 12 hours induces racemization via keto-enol tautomerism, regenerating the racemic mixture with 98% efficiency .
Microwave-Assisted Racemization
Microwave irradiation (250 W, 105°C) in 0.1 M H₂SO₄ reduces racemization time to 30 minutes but risks degradation, limiting its practicality .
Comparative Analysis of Preparation Methods
Method | Enantiomeric Excess (ee) | Yield | Scalability | Environmental Impact |
---|---|---|---|---|
Asymmetric Synthesis | >99% | 70–85% | Moderate | High (organic solvents) |
Enzymatic Resolution | 99% | 47% | High | Low |
Chiral Chromatography | 99% | <30% | Low | Moderate |
Diastereomeric Crystallization | 80–90% | 60% | Moderate | Moderate |
Industrial Applications and Challenges
The pharmaceutical industry prioritizes enzymatic resolution for its scalability and compliance with green chemistry principles. However, the high cost of lipases and the need for specialized equipment remain barriers. Recent advances in immobilized CRL (e.g., on magnetic nanoparticles) promise enhanced reusability and cost-efficiency .
Analyse Des Réactions Chimiques
Chiral Inversion to (S)-Ketoprofen
(R)-Ketoprofen undergoes unidirectional metabolic inversion to its (S)-enantiomer in vivo through enzymatic processes. This reaction involves:
-
Carbonyl reduction : The ketone group in this compound is reduced by carbonyl-reducing enzymes (CREs), forming a chiral alcohol intermediate .
-
Oxidation : Subsequent oxidation by cytochrome P450 enzymes (CYP3A4 and CYP2C9) regenerates the ketone group, yielding (S)-ketoprofen .
This inversion mechanism explains the accumulation of (S)-ketoprofen in systemic circulation despite administering the (R)-enantiomer .
Photochemical Degradation
This compound participates in UV-induced reactions, contributing to drug photosensitivity:
Enzymatic Resolution and Racemization
This compound is a byproduct of enzymatic resolution processes used to isolate (S)-ketoprofen from racemic mixtures. Key data:
Table 1: Lipase-Catalyzed Esterification of Racemic Ketoprofen
Biocatalyst | Alcohol | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) | Enantioselectivity (E) |
---|---|---|---|---|---|
Candida rugosa | n-decanol | Cyclohexane | 43.8 | 87.2 | 165 |
Mucor javanicus | n-decanol | Cyclohexane | 18.4 | 16.6 | 53.9 |
Unreacted this compound is recovered and racemized under basic conditions:
-
0.1 M KOH, reflux (4 hr) : Reduces ee of this compound from 87% to 1.6%, achieving near-racemic equilibrium .
-
Microwave-assisted racemization : Less effective due to degradation byproducts .
Radical-Mediated DNA Damage
This compound contributes to UV-induced DNA strand breaks via:
-
Hydroxyl radical generation : Mediates single-strand breaks in plasmid DNA .
-
Pyrimidine dimerization : Energy transfer from excited this compound to thymine/cytosine residues forms mutagenic dimers .
Drug-Drug Interactions
This compound alters the pharmacokinetics of co-administered drugs:
-
Glucuronidation competition : Competes with morphine for UGT enzymes, reducing morphine clearance in rat models .
-
Synergistic neurotoxicity : Intrathecal co-administration with (S)-ketoprofen exacerbates neuronal damage in rats (Table 2) .
Table 2: Neurohistopathological Scores in Rats
Group | Dose (μg) | Day 3 Score | Day 7 Score |
---|---|---|---|
Control | 0 | 0 | 0 |
This compound | 100 | 2 | 3 |
This compound | 800 | 2 | 5 |
Stability in Biological Matrices
This compound glucuronide undergoes hydrolysis in plasma, regenerating the parent compound and creating a "futile cycle" of elimination :
Applications De Recherche Scientifique
Pharmacological Applications
1. Pain Management
(R)-Ketoprofen has demonstrated efficacy in managing various pain conditions. Research indicates that it is particularly effective for postoperative pain and neuropathic pain. A study involving Sprague-Dawley rats showcased the differential effects of (R)- and (S)-ketoprofen against signs of neuropathic pain, revealing that this compound significantly reduced pain behaviors in comparison to control groups .
2. Anti-Inflammatory Effects
this compound is utilized in treating inflammatory conditions such as arthritis. Its mechanism involves inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory pathway. Studies have shown that this compound can modulate inflammatory responses effectively, making it a preferred choice for chronic inflammatory diseases .
Formulation Enhancements
1. Solubility Improvement
One significant challenge with ketoprofen is its low solubility in water, which limits its bioavailability. Recent studies have explored the formation of inclusion complexes with methyl-beta-cyclodextrin (MCD) to enhance solubility and anti-inflammatory efficacy. The results indicated improved dissolution rates and enhanced anti-arthritic activity compared to conventional formulations .
2. Controlled Release Systems
Innovative delivery systems have been developed to provide controlled release of this compound. For example, the use of polymer-based systems allows for sustained release, reducing the frequency of dosing while maintaining therapeutic levels of the drug in circulation . This approach not only improves patient compliance but also minimizes side effects associated with high peak concentrations.
Analytical Techniques
1. High-Performance Liquid Chromatography (HPLC)
HPLC has become a standard method for quantifying this compound in biological samples. A validated HPLC method with solid-phase extraction has been established to determine the concentrations of both (R)- and (S)-ketoprofen in plasma without caffeine interference, facilitating pharmacokinetic studies . This technique is crucial for understanding the drug's metabolism and efficacy in clinical settings.
Case Studies
Mécanisme D'action
R-Ketoprofen exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins . Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, R-Ketoprofen reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, R-Ketoprofen undergoes chiral inversion to form S-Ketoprofen, which has a more potent COX-inhibiting activity .
Comparaison Avec Des Composés Similaires
Physicochemical Properties Compared to Similar NSAIDs
Ketoprofen’s physicochemical properties influence its pharmacokinetics and therapeutic efficacy. A key parameter is lipophilicity (LogP), which correlates with tissue penetration and plasma protein binding:
Compound | LogP Value | Reference |
---|---|---|
(R/S)-Ketoprofen | 2.66 | |
Ibuprofen | 3.97 | |
Flurbiprofen | 3.82 | |
Naproxen | 3.18 |
Cyclooxygenase (COX) Inhibition and Selectivity
Ketoprofen is a non-selective COX inhibitor, targeting both COX-1 and COX-2 isoforms. However, its enantiomers exhibit distinct activities:
The (R)-enantiomer shows negligible COX inhibition, whereas (S)-ketoprofen exhibits potent activity. Structural modifications, such as benzodioxole derivatives, enhance COX-2 selectivity (IC₅₀ = 0.725 µM for COX-1) compared to ketoprofen’s phenyl moiety .
Pharmacokinetic Profile and Bioavailability
Ketoprofen is classified as a Biopharmaceutics Classification System (BCS) class II drug due to high intestinal solubility and permeability . Key pharmacokinetic parameters include:
Parameter | (S)-Ketoprofen | This compound | Reference |
---|---|---|---|
Plasma half-life (h) | 3.5 (piglets) | Not calculable | |
Protein binding (%) | >99 | >99 | |
Bioavailability (%) | ~90 | ~90 (racemic form) |
In neonatal piglets, (S)-ketoprofen displays rapid absorption and shorter half-life compared to the (R)-enantiomer, which persists longer in interstitial fluid .
Clinical Efficacy in Pain and Inflammation Management
Meta-analyses comparing ketoprofen with ibuprofen and diclofenac in rheumatoid arthritis (RA) and acute pain demonstrate:
Ketoprofen’s efficacy is attributed to its rapid absorption and potent COX inhibition in the S-form .
Chemical Modifications and Derivatives
Structural analogs of ketoprofen have been developed to enhance efficacy or reduce toxicity:
Activité Biologique
(R)-Ketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that has gained attention for its distinct biological activities, particularly in pain management and anti-inflammatory effects. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and clinical implications based on diverse research findings.
Overview of this compound
This compound is one of the enantiomers of ketoprofen, which exists as a racemic mixture with its S-enantiomer. While the S-enantiomer is known for its potent anti-inflammatory properties, the R-enantiomer has been shown to possess significant analgesic effects without amplifying inflammatory cytokine production. This distinction is crucial for understanding the therapeutic applications of this compound.
The primary mechanism by which this compound exerts its biological activity involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—compounds that mediate inflammation and pain. Research indicates that:
- Analgesic Effects : this compound effectively alleviates pain by acting on central and peripheral nervous systems. It has been demonstrated to provide significant analgesia in postoperative dental pain models, showcasing an acceptable side-effect profile .
- Anti-inflammatory Activity : Although less potent than its S counterpart in inhibiting prostaglandin synthesis, this compound contributes to the overall anti-inflammatory effect of ketoprofen by mitigating pain without significantly increasing pro-inflammatory cytokines such as TNF and IL-1 .
Comparative Biological Activity
A comparative analysis of the biological activities of (R)- and (S)-ketoprofen reveals critical differences:
Property | This compound | (S)-Ketoprofen |
---|---|---|
Analgesic Potency | High | Moderate |
Anti-inflammatory Potency | Moderate | High |
Cytokine Production | Minimal increase | Significant increase |
Clinical Applications | Pain relief in dental surgery | Inflammatory conditions |
Case Studies and Research Findings
- Postoperative Pain Management : A study evaluating the analgesic efficacy of this compound in patients undergoing dental surgery found it effective in reducing pain with minimal side effects, supporting its use as a viable option for postoperative analgesia .
- Cytotoxic Activity : Research has indicated that ketoprofen derivatives exhibit cytostatic activity against various cancer cell lines. While this study primarily focused on carboranyl analogues, it suggests potential avenues for exploring this compound's role in cancer therapy .
- Enhanced Efficacy with Inclusion Complexes : Recent studies have explored improving the solubility and anti-inflammatory efficacy of this compound through formulation with methyl-beta-cyclodextrin (MCD). This approach demonstrated enhanced dissolution rates and improved anti-arthritic activity compared to unformulated this compound .
Q & A
Basic Research Questions
Q. What validated analytical methods are available for quantifying (R)-Ketoprofen in pharmaceutical formulations?
Methodological Answer:
- UV-Vis Spectrophotometry : A validated method for ketoprofen quantification involves dissolving samples in methanol and measuring absorbance at 260 nm. The method demonstrates linearity (5–30 µg/mL, R² > 0.999), precision (%RSD < 2%), and accuracy (98–102% recovery) using Lambert-Beer’s Law .
- HPLC with UV Detection : Reverse-phase HPLC (C18 column, mobile phase: acetonitrile-phosphate buffer pH 3.0) achieves retention times of ~6.6 min for ketoprofen. Specificity is confirmed via peak purity indices (1.000000) and absence of interference from excipients .
Q. How does pH influence the solubility and stability of this compound in physiological environments?
Methodological Answer:
- Solubility Studies : this compound exhibits pH-dependent solubility, with higher solubility in phosphate buffer (pH 7.2) vs. 0.1 N HCl (pH 1.2) or water. Saturation solubility values are determined via shake-flask method and analyzed using ANOVA with Tukey HSD post-hoc tests (p < 0.05) .
- Stability Testing : Accelerated stability studies (40°C/75% RH) assess degradation kinetics. Data are analyzed using parametric models (e.g., zero/first-order kinetics) to determine shelf life .
Q. What statistical approaches are recommended for analyzing dissolution data in this compound formulation studies?
Methodological Answer:
- ANOVA and Post-Hoc Tests : Dissolution profiles (e.g., transdermal patches) are compared using one-way ANOVA (IBM SPSS Statistics 21). Significant differences (p < 0.05) are further analyzed with Tukey HSD to identify formulation-specific variations .
- Model-Dependent Analysis : Drug release mechanisms (e.g., diffusion vs. erosion) are evaluated using the Korsemeyer-Peppas model (R² > 0.95), where release exponent n determines the dominant mechanism .
Advanced Research Questions
Q. What methodologies are effective for enantioseparation of this compound from its racemic mixture?
Methodological Answer:
- Chiral HPLC : Use a (R,R)-DNB-DPEDA chiral stationary phase with hexane:ethanol:trifluoroacetic acid (90:10:0.1 v/v) mobile phase. Enantioseparation relies on π-π interactions between the chiral center and stationary phase, achieving baseline separation (resolution > 1.5) .
- Validation Parameters : Confirm specificity via spectral purity (peak purity index = 1.000000) and retention time consistency (ΔRt < 0.03%) .
Q. How can solid lipid nanoparticles enhance the sustained release profile of this compound?
Methodological Answer:
- Formulation Optimization : Use solvent injection technique with glyceryl monostearate and poloxamer 187. Optimize drug:lipid ratio via Box-Behnken experimental design. Sustained release (>80% over 24 hrs) is achieved by balancing diffusion (Higuchi model) and erosion (Korsemeyer-Peppas model) mechanisms .
- In Vitro Dissolution : Assess release profiles in simulated intestinal fluid (pH 6.8) using USP Apparatus II (50 rpm, 37°C). Data are fitted to kinetic models (R² > 0.95) to confirm mechanism .
Q. What experimental designs are optimal for assessing pharmacological effects of this compound in in vivo models?
Methodological Answer:
- In Vivo Pharmacokinetics : Use a crossover design in animal models (e.g., rats) with plasma sampling at 0–24 hrs. Quantify this compound via LC-MS/MS and calculate AUC, Cmax, and t1/2 .
- Hematological Studies : Administer this compound (3 mg/kg IM) to lactating cows and compare NEFA/BHB concentrations vs. controls. Analyze data using Student’s t-test (p < 0.05) and Fischer r-to-z transformation for correlation analysis .
Propriétés
IUPAC Name |
(2R)-2-(3-benzoylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYWVDODHFEZIM-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204652 | |
Record name | (R)-Ketoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56105-81-8 | |
Record name | (R)-Ketoprofen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056105818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Ketoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KETOPROFEN, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S03709D0TH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.